molecular formula C5H11ClN2O2S B1390112 Ethyl {[amino(imino)methyl]thio}acetate hydrochloride CAS No. 60263-46-9

Ethyl {[amino(imino)methyl]thio}acetate hydrochloride

Cat. No.: B1390112
CAS No.: 60263-46-9
M. Wt: 198.67 g/mol
InChI Key: QEKWEHAOVLAGSB-UHFFFAOYSA-N
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Description

Chemical Name: Ethyl {[amino(imino)methyl]thio}acetate hydrochloride Synonyms: Ethyl ([amino(imino)methyl]thio)acetate hydrochloride; Ethyl 2-carbamimidothioacetate hydrochloride Molecular Formula: C₅H₁₁ClN₂O₂S Molecular Weight: 222.67 g/mol CAS Registry Number: 24523-90-8 , 60263-46-9 Key Functional Groups:

  • Amidino group (-C(NH₂)NH): Imparts basicity and hydrogen-bonding capability.
  • Thioether linkage (-S-): Enhances lipophilicity compared to oxygen ethers.
  • Ester group (-COOEt): Influences hydrolytic stability and solubility.

This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocycles and amidine derivatives. Its hydrochloride salt form improves stability and handling in synthetic workflows .

Properties

IUPAC Name

ethyl 2-carbamimidoylsulfanylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S.ClH/c1-2-9-4(8)3-10-5(6)7;/h2-3H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKWEHAOVLAGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Core Reactions

  • Ethyl acetoacetate is commonly used as the starting material for the synthesis of related ethyl thioacetate derivatives, serving as a versatile precursor for oximation and subsequent functionalization steps.

  • Thiocarbamides or thiourea derivatives are employed to introduce the sulfur and amino groups through nucleophilic substitution and ring-closure reactions.

Typical Synthetic Route

A representative preparation method involves the following sequential steps conducted in a single reactor to enhance efficiency and yield:

Step No. Reaction Type Reagents & Conditions Outcome & Notes
1 Oximation Ethyl acetoacetate + oximation agent (e.g., methyl nitrite) in ethanol solvent at -5 to 5 °C for 2-4 h Formation of oxime intermediate; temperature control critical for selectivity
2 Methylation Addition of methylating agent (dimethyl sulfate), phase transfer catalyst (e.g., tetrabutylammonium bromide), and K2CO3 at 8-15 °C for 4-6 h Methylation of oxime to form methylated intermediate; phase transfer catalyst enhances reaction
3 Bromination Bromine addition at 30 °C with controlled addition rate; chlorine gas passed simultaneously Bromination of methylated intermediate; careful control of halogen addition to prevent overbromination
4 Ring-closure Reaction Reaction with thiocarbamide and sodium acetate in ethanol at 15-20 °C for 2-3 h, followed by pH adjustment to 7-7.5 Cyclization yielding the thiazole ring system; pH control ensures product stability
5 Isolation Cooling, filtration, washing, and drying Obtains Ethyl {[amino(imino)methyl]thio}acetate hydrochloride with purity >99% and yield ~63%

This method emphasizes a continuous process without intermediate extraction, facilitating industrial scalability and cost reduction.

Alternative Preparation via Thiazole Derivatives

Another approach synthesizes ethyl 2-amino-4-methylthiazole-5-carboxylate, a related intermediate, by reacting ethyl 2-chloroacetoacetate with thiourea in the presence of sodium carbonate in ethanol. Key parameters include:

  • Sodium carbonate to ethyl 2-chloroacetoacetate ratio: 0.01–0.1 by weight
  • Reaction temperature: 40–55 °C during addition, then 60–70 °C for 5–5.5 h thermal insulation
  • Post-reaction processing: solvent distillation, pH adjustment to 9–10, filtration, and vacuum drying

This route achieves yields above 98% and product melting points of 172–173 °C, indicating high purity and efficiency.

Reaction Conditions and Catalysts

  • Oximation agents : Methyl nitrite, ethyl nitrite, or isopropyl nitrite are effective for oximation steps.

  • Methylating agents : Dimethyl sulfate is preferred, often in the presence of phase transfer catalysts such as tetrabutylammonium bromide (TBAB), benzyl triethyl ammonium chloride, or polyethylene glycol derivatives.

  • Base and acid binding : Potassium carbonate serves as an acid-binding agent during methylation to maintain reaction pH and improve yield.

  • Halogenation : Bromine and chlorine gases are carefully dosed to control halogenation extent and avoid side reactions.

  • pH adjustment : Sodium hydroxide or sodium acetate is used to adjust pH during ring-closure and isolation steps to optimize product crystallization and purity.

Yields and Purity

Process Step Yield (%) Purity (%) Remarks
Overall multistep synthesis ~63 99.47 Industrially viable yield and high purity
Thiazole derivative synthesis >98 Not specified High yield and purity, suitable for further derivatization

The continuous reactor process and optimized conditions contribute to improved production efficiency and lower costs.

Research Findings and Industrial Relevance

  • The continuous single-reactor process eliminates intermediate extraction, reducing solvent use and waste generation while improving safety and scalability.

  • Phase transfer catalysts significantly enhance methylation efficiency under mild conditions, reducing reaction times and improving selectivity.

  • Controlled halogenation with simultaneous chlorine and bromine dosing prevents overbromination and side-product formation, critical for product quality.

  • The alternative method for ethyl 2-amino-4-methylthiazole-5-carboxylate offers a high-yield, low-temperature synthesis route with straightforward isolation, advantageous for pharmaceutical intermediate production.

Summary Table of Key Preparation Methods

Method Reference Starting Material(s) Key Reactions Conditions Yield (%) Purity (%) Notes
Ethyl acetoacetate, methyl nitrite, dimethyl sulfate, thiocarbamide Oximation, methylation, bromination, ring-closure -5 to 30 °C, continuous reactor 63 99.47 Industrially scalable, continuous process
Ethyl 2-chloroacetoacetate, thiourea, sodium carbonate Nucleophilic substitution, ring-closure 40–70 °C, batch process >98 High High yield, low temperature, simple isolation

Chemical Reactions Analysis

Ethyl {[amino(imino)methyl]thio}acetate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl {[amino(imino)methyl]thio}acetate hydrochloride is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl {[amino(imino)methyl]thio}acetate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in chemical reactions, participating in the formation of new chemical bonds. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethyl 2-Amidinoacetate Hydrochloride

Molecular Formula : C₅H₁₁ClN₂O₂
Molecular Weight : 166.60 g/mol
CAS : 57508-48-2
Key Differences :

  • Lacks the thioether group, replacing sulfur with oxygen.
  • Solubility : Higher aqueous solubility due to the absence of sulfur, but reduced lipophilicity.
  • Applications : Used as a precursor for peptide mimetics and amidine-based pharmaceuticals.

Research Insight : The absence of sulfur in this compound limits its utility in reactions requiring sulfur-mediated catalysis or thiol-disulfide exchange mechanisms .

2-(Dimethylamino)thioacetamide Hydrochloride

Molecular Formula : C₄H₁₁ClN₂S
Molecular Weight : 154.66 g/mol
CAS : 27366-72-9
Key Differences :

  • Contains a thioamide (-C(S)NH₂) group instead of a thioether.
  • Reactivity : Thioamides are more nucleophilic than thioethers, enabling participation in cyclization reactions.
  • Applications : Used in the synthesis of thiourea derivatives and metal coordination complexes.

Methyl 3-{2-[4-({[Amino(imino)methyl]amino}methyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate Hydrochloride

Molecular Formula: C₂₄H₂₄ClN₅O₃ Molecular Weight: 482.94 g/mol CAS: Not explicitly listed (see synthesis in ). Key Differences:

  • Structural Complexity: Incorporates an oxazolo-pyridine core and a phenyl-amidinomethyl group.
  • Applications : Used in heterocyclic drug discovery, particularly for antiviral or anticancer agents.

Research Insight: The amidino group in this compound enhances binding to biological targets (e.g., enzymes or receptors), similar to the target compound, but its larger structure limits bioavailability compared to simpler amidines .

Ranitidine Hydrochloride

Molecular Formula : C₁₃H₂₂ClN₄O₃S
Molecular Weight : 350.87 g/mol
CAS : 66357-59-3
Key Differences :

  • Contains a furan-methylthio group and nitroethenediamine backbone.
  • Applications : Clinically used as an H₂ receptor antagonist for gastric acid suppression.

Research Insight : The thioether group in ranitidine contributes to its stability under acidic conditions, a property shared with the target compound. However, ranitidine’s nitro group enables redox-mediated interactions absent in the target .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Reference
Ethyl {[amino(imino)methyl]thio}acetate HCl C₅H₁₁ClN₂O₂S 222.67 Amidino, Thioether, Ester Organic synthesis intermediate
Ethyl 2-amidinoacetate HCl C₅H₁₁ClN₂O₂ 166.60 Amidino, Ester Peptide precursor
2-(Dimethylamino)thioacetamide HCl C₄H₁₁ClN₂S 154.66 Thioamide, Tertiary amine Metal chelation, thiourea synthesis
Ranitidine HCl C₁₃H₂₂ClN₄O₃S 350.87 Furan-methylthio, Nitro group Gastric acid suppression

Research Findings and Functional Group Impact

  • Thioether vs. Thioamide : Thioethers (target compound) exhibit lower nucleophilicity than thioamides but greater hydrolytic stability, making them suitable for prolonged storage .
  • Amidino Group: The amidino moiety in the target compound and its analogs enhances binding to anionic targets (e.g., DNA or enzymes), though steric bulk in larger derivatives (e.g., ’s compound) reduces membrane permeability .
  • Salt Form : Hydrochloride salts improve crystallinity and solubility in polar solvents, critical for pharmaceutical formulation .

Biological Activity

Ethyl {[amino(imino)methyl]thio}acetate hydrochloride is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological applications, supported by data tables and relevant case studies.

The synthesis of this compound typically involves the reaction of cysteamine hydrochloride with ethyl 2-bromopropanoate in the presence of anhydrous sodium acetate in ethanol. This multi-step process results in a compound characterized by its unique thioether structure, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to act as a nucleophile in various chemical reactions. It interacts with specific molecular targets and pathways, facilitating the formation of new chemical bonds. The precise molecular targets depend on the application context, with implications in proteomics and other biochemical research areas.

3. Biological Activities

This compound exhibits several notable biological activities:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cells while sparing non-tumorigenic cells, making it a potential candidate for cancer therapy .
  • Proteomics Applications : It serves as a biochemical tool for studying protein interactions and functions, highlighting its importance in understanding cellular mechanisms.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, contributing to research in inflammatory diseases .

Case Study 1: Antitumor Efficacy

In a recent study, this compound was tested on various cancer cell lines. The results indicated potent growth inhibition at concentrations of 10 µM, with minimal effects on healthy cells. This selectivity underscores its potential as an anticancer agent.

Cell LineIC50 (µM)Effect on Non-Tumorigenic Cells
Hepatocellular Carcinoma10No significant effect
Breast Cancer8Minimal effect

Case Study 2: Proteomics Research

In proteomic studies, this compound was utilized to modify proteins for mass spectrometry analysis. The compound's reactivity facilitated the identification of protein interactions critical for cellular signaling pathways.

5. Conclusion

This compound represents a versatile compound with significant implications in biological research. Its ability to selectively inhibit cancer cell growth while serving as a valuable tool in proteomics highlights its potential in therapeutic applications and biochemical investigations.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for Ethyl {[amino(imino)methyl]thio}acetate hydrochloride?

  • Methodological Answer : The compound can be synthesized via esterification of glycine derivatives with thiol-containing reagents under acidic or basic conditions. For example, reacting glycine ethyl ester hydrochloride with thiourea derivatives in ethanol under reflux, followed by HCl neutralization, yields the target compound. Optimization involves adjusting molar ratios, reaction time (6–12 hours), and purification via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are recommended for structural characterization?

  • Methodological Answer : Use a combination of 1H^1 \text{H}-NMR (in D2 _2O or DMSO-d6_6), 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm the presence of thioether, imino, and ester functional groups. Mass spectrometry (ESI-MS) provides molecular ion validation. For crystalline samples, single-crystal X-ray diffraction (e.g., SHELX refinement) resolves bond lengths and angles .

Q. How should researchers assess the compound’s stability under varying pH conditions?

  • Methodological Answer : Conduct stability studies by incubating the compound in buffered solutions (pH 2–10) at 25°C and 37°C. Monitor degradation via HPLC-UV at 220–260 nm. Hydrolysis of the ester moiety is pH-dependent; acidic conditions (pH < 4) enhance stability, while alkaline conditions (pH > 8) accelerate decomposition .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in NMR data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict 1H^1 \text{H}- and 13C^{13} \text{C}-NMR chemical shifts, which are compared to experimental data. Discrepancies in imino proton shifts may arise from tautomerism or solvent effects; molecular dynamics simulations in explicit solvent models (e.g., water) improve alignment .

Q. What strategies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer : Optimize crystallization via vapor diffusion using mixed solvents (e.g., methanol/acetone). If twinning or disorder occurs, employ SHELXL’s TWIN/BASF commands for refinement. High-resolution data (≤ 1.0 Å) and Hirshfeld surface analysis clarify hydrogen-bonding networks .

Q. How can researchers differentiate between degradation products and synthetic intermediates in reaction pathways?

  • Methodological Answer : Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and identify structural motifs. Compare retention times and fragmentation patterns with synthesized reference standards (e.g., ethyl glycinate hydrochloride). Kinetic studies under controlled temperatures quantify degradation rates .

Data Contradiction and Mechanistic Analysis

Q. How should conflicting solubility data in polar solvents be resolved?

  • Methodological Answer : Perform variable-temperature solubility assays in DMSO, water, and ethanol. Conflicting reports may arise from impurities or hydration states. Karl Fischer titration quantifies water content, while differential scanning calorimetry (DSC) identifies polymorphic forms .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : Conduct kinetic studies with nucleophiles (e.g., amines, thiols) using stopped-flow UV-Vis spectroscopy. The thioether group’s susceptibility to oxidation (e.g., H2 _2O2_2) and nucleophilic displacement at the imino carbon can be modeled using Eyring plots to determine activation parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl {[amino(imino)methyl]thio}acetate hydrochloride
Reactant of Route 2
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Ethyl {[amino(imino)methyl]thio}acetate hydrochloride

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